(E)-N-(4-fluorophenyl)-3-(5-nitrothiophen-2-yl)acrylamide
CAS No.: 476316-44-6
Cat. No.: VC4175422
Molecular Formula: C13H9FN2O3S
Molecular Weight: 292.28
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 476316-44-6 |
|---|---|
| Molecular Formula | C13H9FN2O3S |
| Molecular Weight | 292.28 |
| IUPAC Name | (E)-N-(4-fluorophenyl)-3-(5-nitrothiophen-2-yl)prop-2-enamide |
| Standard InChI | InChI=1S/C13H9FN2O3S/c14-9-1-3-10(4-2-9)15-12(17)7-5-11-6-8-13(20-11)16(18)19/h1-8H,(H,15,17)/b7-5+ |
| Standard InChI Key | JRFHMMGCNXEXNQ-FNORWQNLSA-N |
| SMILES | C1=CC(=CC=C1NC(=O)C=CC2=CC=C(S2)[N+](=O)[O-])F |
Introduction
Structural and Molecular Characteristics
The compound features an acrylamide backbone with distinct substituents:
-
4-Fluorophenyl group: Introduces electron-withdrawing effects and enhances metabolic stability.
-
5-Nitrothiophen-2-yl group: Provides a planar, conjugated system with redox-active properties.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₉FN₂O₃S |
| Molecular Weight | 304.29 g/mol |
| IUPAC Name | (E)-N-(4-fluorophenyl)-3-(5-nitrothiophen-2-yl)prop-2-enamide |
| CAS Number | Not Available |
| Configuration | Trans (E) isomer |
The (E) configuration ensures optimal spatial arrangement for π-π stacking and hydrogen bonding, critical for biological interactions . Spectroscopic characterization (e.g., ¹H/¹³C NMR, IR) would reveal peaks corresponding to the acrylamide carbonyl (∼1650–1700 cm⁻¹), nitro group (∼1520 cm⁻¹), and fluorine substituent (∼1100 cm⁻¹).
Synthesis and Reaction Pathways
While no direct synthesis protocol exists in the literature, analogous acrylamides are typically synthesized via Michael addition or nucleophilic acyl substitution:
Plausible Synthesis Route:
-
Thiophene Nitration: Nitration of 2-thiophene carboxylic acid yields 5-nitrothiophene-2-carboxylic acid.
-
Acryloyl Chloride Formation: Conversion to 3-(5-nitrothiophen-2-yl)acryloyl chloride using thionyl chloride.
-
Amide Coupling: Reaction with 4-fluoroaniline in the presence of a base (e.g., triethylamine) .
Key Challenges:
-
Regioselectivity in nitration steps.
-
Stereochemical control to favor the (E) isomer.
Physicochemical Properties
Table 2: Experimental and Predicted Properties
| Property | Value/Description |
|---|---|
| Solubility | Low in water; soluble in DMSO, DMF |
| Melting Point | 180–185°C (predicted) |
| LogP (Lipophilicity) | 2.8 ± 0.3 |
| Stability | Sensitive to light and humidity |
The nitro group enhances electrophilicity, facilitating interactions with nucleophilic biological targets, while the fluorine atom improves membrane permeability .
Biological Activity and Mechanisms
Hypothesized Mechanism:
-
Target Binding: The acrylamide carbonyl interacts with kinase ATP-binding pockets.
-
Reductive Activation: Nitro group reduction generates reactive nitrogen species (RNS), inducing DNA damage .
Antimicrobial Activity
Nitrothiophenes disrupt microbial electron transport chains. Preliminary studies on analogs show MIC values of 8–32 µg/mL against Staphylococcus aureus .
Material Science Applications
The thiophene ring enables π-conjugation, suggesting utility in:
-
Organic semiconductors: As a dopant for charge transport layers.
-
Photodynamic therapy: Nitro group-mediated singlet oxygen production under irradiation.
Future Research Directions
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume